Sulfisomidine sodium

Description

Evolution of Sulfonamide Research

The history of sulfonamides traces back to the early 20th century and the work of researchers investigating synthetic dyes. German pathologist Gerhard Domagk, working at Bayer AG, a component of the German chemical trust IG Farben, played a crucial role wikipedia.orgresearchgate.net. Domagk's research in the early 1930s focused on testing the effects of compounds related to synthetic dyes on infectious diseases researchgate.net. This approach was rooted in the belief that dyes capable of binding preferentially to bacteria might be used to target harmful organisms within the body wikipedia.org.

In 1932, Bayer industries patented Prontosil Rubrum, a red dye examined by Gerhard Domagk slideshare.net. Domagk's findings, published in 1935, demonstrated that Prontosil was effective in treating streptococcal infections in animals ebsco.comkarger.com. This discovery earned him the Nobel Prize in Physiology or Medicine in 1939 sciencehistory.orgresearchgate.netkarger.comopenaccesspub.orgguidetopharmacology.org.

Further research by a French team at the Pasteur Institute, led by Ernest Fourneau, revealed that Prontosil was a prodrug wikipedia.orgresearchgate.netopenaccesspub.org. In the body, Prontosil is metabolized into a smaller, colorless, active compound: sulfanilamide (B372717) wikipedia.orgresearchgate.netopenaccesspub.orgnih.gov. This discovery, made in 1936, was significant as sulfanilamide had been synthesized as early as 1908, and its patent had expired, making the active antibacterial agent widely available wikipedia.orgguidetopharmacology.org. The identification of sulfanilamide as the active moiety spurred extensive research into creating numerous derivatives wikipedia.orgnih.gov.

Role of Sulfisomidine (B1681191) within Sulfonamide Class Discovery

Sulfisomidine (also known as sulphasomidine, sulfamethin, and sulfaisodimidine) is one of the many sulfonamide derivatives that emerged following the discovery of sulfanilamide's antibacterial properties wikipedia.org. The success of sulfanilamide drew considerable attention from researchers globally, leading to the study and development of various sulfonamide derivatives with modified structures aimed at improving efficacy and reducing toxicity wikipedia.orgtheseus.fi.

Sulfisomidine is closely related to sulfadimidine wikipedia.org. Its development was part of the broader effort in the mid-20th century to expand the range and effectiveness of sulfonamide antibiotics against a variety of bacterial pathogens wikipedia.orgopenaccesspub.org.

Early Academic Investigations into Sulfisomidine and Related Compounds

Following the identification of sulfanilamide as the active antibacterial agent, thousands of sulfonamide derivatives were synthesized and studied in the subsequent decades wikipedia.orgnih.gov. Early academic investigations focused on understanding the structure-activity relationships within the sulfonamide class and evaluating the antibacterial potential of new compounds like sulfisomidine.

Research explored the effectiveness of different sulfonamides against various bacterial strains. For instance, studies compared the antibacterial activity of compounds like sulfisomidine, sulfadiazine (B1682646), and sulfamethazine (B1682506) (sulfadimidine). In vitro studies indicated that sulfisomidine and sulfamethazine had lower bactericidal titers against Gram-negative bacteria compared to sulfadiazine and sulfacetimide . However, other research highlighted the effectiveness of sulfisomidine in treating specific infections, such as urinary tract infections (UTIs) caused by certain Escherichia coli strains . One study noted a 75% cure rate for sulfisomidine in UTIs caused by E. coli, Pseudomonas aeruginosa, and Proteus vulgaris, suggesting potential advantages in resolving infections with obstructive complications compared to other sulfonamides .

Academic investigations also involved the development of analytical methods for detecting and quantifying sulfonamides, including sulfisomidine, in various matrices nih.govoup.com. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) were developed to analyze sulfonamide compounds nih.govoup.com. These methods were crucial for research into the properties and behavior of these compounds. For example, studies using LC-MS explored the phototransformation processes of sulfonamides like sulfisomidine oup.com.

Furthermore, early research into sulfonamides extended beyond their antibacterial effects. Investigations into the side effects of sulfonamides unexpectedly led to the development of other classes of drugs, including diuretics and antidiabetic agents, showcasing the broader impact of sulfonamide research on medicinal chemistry openaccesspub.orgnih.gov.

Structure

3D Structure of Parent

Properties

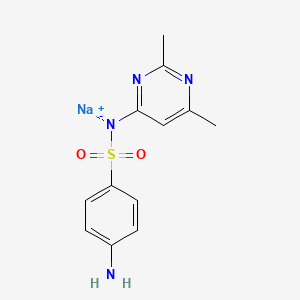

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(2,6-dimethylpyrimidin-4-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXYCJOBMKKQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N4NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-17-1 | |

| Record name | Sulfisomidine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFISOMIDINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296707F7DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Sulfisomidine Sodium

Established Synthetic Pathways for Sulfonamides

The formation of the sulfonamide functional group is a central theme in sulfonamide synthesis. The most classic and widely used method involves the reaction between a sulfonyl chloride and an amine. thieme-connect.comnih.govekb.egnih.gov However, other sulfur-containing precursors such as sulfonic acids, thiols, sulfenamides, and sulfonate esters can also serve as starting materials. researchgate.net

Direct synthetic approaches aim to form the sulfonamide bond in a single key step from readily available precursors. One such approach involves the direct coupling of sulfonic acids or their corresponding sodium salts with amines. organic-chemistry.orgnih.gov Another significant direct method is the oxidative coupling of thiols and amines, which has gained attention due to its atom and step economy. rsc.orgrsc.org Direct C-H sulfonamidation is also an emerging strategy that allows for the direct functionalization of C-H bonds to install the sulfonamide group. thieme-connect.com

Indirect synthetic approaches often involve the preparation of an activated sulfur intermediate before the reaction with the amine component. A prevalent indirect method utilizes sulfonyl chlorides as key intermediates, which are commonly synthesized from various sulfur sources. nih.govekb.egnih.govorganic-chemistry.org These sulfonyl chlorides then react with the appropriate amine to form the sulfonamide. According to one manufacturing process described for sulfisomidine (B1681191), p-nitrobenzenesulfonyl chloride reacts with 6-amino-2,4-dimethylpyrimidine. chemicalbook.com The resulting intermediate, bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine, is then further reacted with 6-amino-2,4-dimethylpyrimidine in pyridine, followed by purification steps, to yield 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine. chemicalbook.com Another strategy involves the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which can replace gaseous sulfur dioxide in reactions and participate in the formation of sulfinates that are subsequently converted to sulfonamides. thieme-connect.comorganic-chemistry.orgnih.gov Indirect methods can sometimes offer advantages in terms of product purity by avoiding direct contamination. researchgate.netresearchgate.netdntb.gov.ua

Catalytic Systems in Sulfonamide Synthesis

Catalytic systems play a significant role in enhancing the efficiency and selectivity of sulfonamide synthesis. Various metal catalysts, including those based on copper, palladium, and iridium, have been successfully employed in different sulfonamide formation reactions. thieme-connect.comekb.egnih.govresearchgate.netjsynthchem.comacs.orgijarsct.co.in These catalysts can facilitate transformations such as C-N cross-coupling and C-H activation. For example, copper-based catalysts have shown effectiveness in synthesizing N-aryl sulfonamides from primary sulfonamide derivatives and boronic acids. jsynthchem.com Palladium-catalyzed coupling reactions involving aryl iodides and sulfur dioxide surrogates have also been reported for sulfonamide synthesis. organic-chemistry.org In addition to metal catalysis, metal-free catalytic systems have also been developed, offering alternative and potentially more environmentally friendly options. thieme-connect.comrsc.org Enzyme catalysis represents another area of exploration in sulfonamide synthesis. thieme-connect.com The use of heterogeneous catalysts, such as metal fluoride (B91410) salts supported on molecular sieves or magnetic nanoparticles, provides benefits in terms of catalyst recovery and reusability. researchgate.netjsynthchem.com

Strategies for Derivatization of Sulfisomidine and Analogues

Sulfonamides, including sulfisomidine, can undergo various chemical derivatizations to modify their properties or create novel analogues. These modifications can involve alterations to the amine portion, the sulfonyl group, or the aromatic ring systems present in the molecule. thieme-connect.comucl.ac.ukscience.gov Derivatization strategies are often employed to explore structure-activity relationships or to attach the sulfonamide scaffold to other molecular entities. For instance, utilizing amino acids as starting materials in sulfonamide synthesis provides a versatile platform for generating sulfonamides with tailored structures and incorporating chiral centers. researchgate.netresearcher.lifeeurekaselect.com Derivatization of sulfonamide residues with reagents like fluorescamine (B152294) has been used in analytical methods for detection and quantification. science.govresearchgate.net

Advanced Analytical Methodologies for Sulfisomidine Sodium Characterization

Spectroscopic Analysis in Sulfonamide Research

Spectroscopic methods are fundamental for understanding the molecular structure and functional groups of sulfonamides.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is valuable for identifying the characteristic functional groups present in sulfonamide structures, such as the sulfonamide group (–SO₂NH–), amine group (–NH₂), and aromatic rings rsc.orgripublication.com.

FT-IR spectroscopy reveals key absorption bands corresponding to specific bond vibrations. For sulfonamides, characteristic SO₂ asymmetric and symmetric stretching vibrations typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.netlibretexts.org. The S–N stretching vibrations are often observed in the region of 914–895 cm⁻¹. rsc.org. The presence of other functional groups, such as amide (–CONH–) or amine (–NH₂) groups, also results in characteristic bands in the IR spectra rsc.orgripublication.com. For instance, N–H stretching vibrations in amide groups can be seen between 3263 and 3231 cm⁻¹, and C=O vibrations around 1707 cm⁻¹ and 1680 cm⁻¹. rsc.org.

Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are Raman active. Surface-enhanced Raman spectroscopy (SERS) has been applied for the detection of sulfonamides, offering high sensitivity and the ability to identify molecules at trace concentrations by their spectral fingerprints spiedigitallibrary.orgcolab.ws. SERS can provide a fast, simple, and sensitive test for detecting sulfa drugs spiedigitallibrary.org. Studies have shown that SERS can differentiate between structurally similar sulfonamides colab.ws.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of sulfonamides due to their absorption in the UV region, typically between 200 and 350 nm researchgate.netpharmahealthsciences.net. The UV absorption pattern of sulfonamides is influenced by their functional groups, such as the sulfur and amine groups pharmahealthsciences.net.

For samples containing mixtures of sulfonamides or when dealing with complex matrices, spectral overlap can pose a challenge for simple UV-Vis analysis researchgate.netscribd.com. Chemometric approaches, such as classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), are employed to overcome these issues by using multivariate calibration models to simultaneously determine the concentrations of multiple components with overlapping spectra researchgate.netscribd.comugm.ac.id. These methods can resolve overlapping peaks and have been successfully applied for the simultaneous determination of sulfonamides in various preparations researchgate.netnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the detailed structural elucidation of sulfonamides, including Sulfisomidine (B1681191) sodium rsc.org. NMR provides information about the chemical environment of individual atoms within the molecule, allowing confirmation of substituent positions and assessment of purity .

¹H NMR spectra of sulfonamides show characteristic signals for protons in different functional groups and aromatic rings. For instance, protons of the sulfonamide –SO₂NH– group typically appear as a singlet peak rsc.org. Methyl protons and aromatic protons also yield signals in distinct regions of the spectrum rsc.org. ¹³C NMR provides signals corresponding to the carbon atoms, further supporting the structural assignment rsc.org. Changes in chemical shifts in NMR spectra can also provide insights into the interactions of sulfonamides with other substances, such as micelles acs.org.

Chromatographic Techniques for Sulfonamide Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of sulfonamides in complex mixtures and various sample matrices.

Liquid chromatography, including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is extensively used for the analysis of sulfonamides researchgate.netwikipedia.orgnih.govmdpi.comperkinelmer.comnih.govwu.ac.thresearchgate.net. These techniques allow for the separation of sulfonamides from other compounds in a sample matrix based on their differential interactions with a stationary phase and a mobile phase.

Method development in HPLC and UHPLC for sulfonamides involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (often involving mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile (B52724), sometimes with acidic modifiers), flow rate, and temperature to achieve optimal separation and peak shape mdpi.comwu.ac.thresearchgate.netthermofisher.comhpst.czresearchgate.net. UHPLC offers advantages in terms of speed and separation power due to its ability to operate at higher pressures with smaller particle size columns thermofisher.comresearchgate.net.

HPLC with UV or diode array detection (DAD) is a common approach for sulfonamide analysis nih.govwu.ac.th. Methods have been developed and validated for the quantitative determination of sulfonamides in various matrices using HPLC-UV/DAD nih.govwu.ac.th.

Coupling liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides highly sensitive and selective detection for sulfonamides researchgate.netwikipedia.orgnih.govperkinelmer.comresearchgate.netresearchgate.netresearchgate.netoup.com. This hyphenated technique allows for the separation of multiple sulfonamides by LC, followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.

LC-MS/MS, particularly using triple quadrupole mass spectrometers, is widely employed for the trace analysis of sulfonamides in complex matrices such as food, environmental water, and biological fluids perkinelmer.comresearchgate.nethpst.czresearchgate.netresearchgate.netresearchgate.netoup.comrsc.orgjfda-online.com. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is commonly used for quantitative analysis, where specific precursor-product ion transitions are monitored for each sulfonamide researchgate.netresearchgate.net. This provides high specificity and minimizes interference from matrix components.

Orbitrap-MS, a high-resolution mass spectrometry technique, can also be used for the detection and identification of sulfonamides, providing accurate mass measurements and detailed fragmentation information . LC-Orbitrap-MS can be valuable for both targeted and non-targeted analysis of sulfonamides and their transformation products.

LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple sulfonamides, demonstrating good linearity, sensitivity (with low limits of detection and quantification), accuracy, and precision in various matrices researchgate.nethpst.czresearchgate.netresearchgate.netjfda-online.com.

Here is a table summarizing some typical analytical parameters for sulfonamide analysis using chromatographic and spectroscopic methods, based on the provided search results:

| Technique | Analyte Class | Typical Application | Key Parameters/Findings | Source(s) |

| FT-IR | Sulfonamides | Functional group identification | Characteristic SO₂ stretches (1344–1317 cm⁻¹, 1187–1147 cm⁻¹), S-N stretch (914–895 cm⁻¹), N-H, C=O bands rsc.orgresearchgate.netlibretexts.org. | rsc.orgresearchgate.netlibretexts.orgresearchgate.net |

| Raman Spectroscopy | Sulfonamides | Structural characterization, trace detection (SERS) | Identification by spectral fingerprints, enhanced sensitivity with SERS spiedigitallibrary.orgcolab.ws. | spiedigitallibrary.orgcolab.wsrsc.orgrsc.org |

| UV-Vis Spectro. | Sulfonamides | Quantitative determination, mixture analysis (Chemometrics) | Absorption in 200–350 nm range, chemometrics for overlapping spectra, LODs ~0.2–1.0 mg/L researchgate.netpharmahealthsciences.netnih.govresearchgate.net. | researchgate.netpharmahealthsciences.netscribd.comnih.govresearchgate.netresearchgate.net |

| ¹H NMR | Sulfonamides | Structural elucidation, purity assessment | Characteristic proton signals (e.g., –SO₂NH–, aromatic, methyl), chemical shifts provide structural details rsc.orgresearchgate.netacs.orgchemicalbook.comnih.gov. | rsc.orgresearchgate.netacs.orgchemicalbook.comnih.gov |

| ¹³C NMR | Sulfonamides | Structural elucidation | Characteristic carbon signals, supports structural assignment rsc.orgresearchgate.net. | rsc.orgresearchgate.net |

| HPLC | Sulfonamides | Separation and quantification | Various columns (e.g., C18), mobile phase optimization (aqueous/organic, acidic modifiers), UV/DAD detection, validated methods mdpi.comnih.govwu.ac.thresearchgate.net. | mdpi.comnih.govwu.ac.thresearchgate.net |

| UHPLC | Sulfonamides | Rapid separation, method development | High pressure capability, smaller particles, faster analysis, improved resolution thermofisher.comhpst.czresearchgate.netrsc.org. | thermofisher.comhpst.czresearchgate.netrsc.org |

| LC-MS/MS | Sulfonamides | Sensitive and selective detection, quantification | ESI ionization, MRM mode, low LODs/LOQs (ppb/ppt levels), used for complex matrices perkinelmer.comresearchgate.nethpst.czresearchgate.netresearchgate.netresearchgate.netoup.comjfda-online.com. | perkinelmer.comresearchgate.nethpst.czresearchgate.netresearchgate.netresearchgate.netoup.comjfda-online.commdpi.com |

| Orbitrap-MS | Sulfonamides | High-resolution mass analysis, identification | Accurate mass measurements, fragmentation patterns, targeted and non-targeted analysis . |

Micellar Liquid Chromatography (MLC) Applications

Micellar Liquid Chromatography (MLC) is a variant of reversed-phase liquid chromatography that utilizes mobile phases containing a surfactant at a concentration exceeding its critical micellar concentration (CMC) researchgate.netalliedacademies.orgfuture4200.com. This approach offers distinct advantages in the analysis of various compounds, including sulfonamides like Sulfisomidine researchgate.netnih.gov. The unique selectivity in MLC arises from the interactions between the solute, the stationary phase, the bulk aqueous phase, and the micelles future4200.comnih.gov.

One significant application of MLC is the potential for direct injection of biological samples, such as blood serum or urine, without extensive preliminary protein precipitation or extraction steps, as the micelles can solubilize proteins alliedacademies.orgfuture4200.comnih.gov. This simplifies sample preparation, reduces analysis time, and can lead to greater accuracy and lower cost compared to conventional reversed-phase liquid chromatography alliedacademies.orgnih.gov.

Studies have explored the use of MLC for the determination of sulfonamide residues in various matrices, including food products of animal origin researchgate.netnih.gov. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used in the micellar mobile phase, often in conjunction with a small percentage of an organic modifier such as 2-propanol or methanol to adjust elution strength and improve peak shape researchgate.netalliedacademies.orgfuture4200.comnih.gov. For instance, a method utilizing MLC with SDS and 2-propanol on a C18 column was developed for the separation of 14 sulfonamides, including Sulfisomidine nih.gov. The optimization of MLC methods for sulfonamides involves examining the influence of surfactant concentration, mobile phase pH, type and concentration of organic modifier, column temperature, and stationary phase on retention behavior nih.gov.

MLC is recognized for its unique selectivity, ability to separate both ionic and nonionic substances in a single run, and the use of less toxic and flammable mobile phases compared to those with high concentrations of organic solvents researchgate.netnih.gov.

Sample Preparation Enhancements for Analytical Studies (e.g., QuEChERS)

Effective sample preparation is paramount for the accurate analysis of Sulfisomidine sodium, particularly in complex matrices such as food and biological tissues. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique that has been successfully applied to the extraction of sulfonamides eurl-pesticides.euresearchgate.netnih.gov.

The general QuEChERS procedure involves several key steps: initial extraction of the homogenized sample with a water-miscible solvent, typically acetonitrile; addition of salts (such as magnesium sulfate, sodium chloride, and sodium citrate) to induce phase separation and improve analyte partitioning into the organic layer (salting-out effect); vigorous shaking and centrifugation to separate the phases; and often a clean-up step using dispersive solid-phase extraction (dSPE) with various sorbents to remove matrix interferences eurl-pesticides.euresearchgate.netnih.govaccustandard.commdpi.com. Common dSPE sorbents include primary secondary amine (PSA) for removing fatty acids and other organic acids, C18 for removing non-polar interferences, and graphitized carbon black (GCB) for removing pigments eurl-pesticides.euaccustandard.commdpi.com.

QuEChERS methods have been modified and optimized for the analysis of sulfonamides in diverse matrices. For example, a modified QuEChERS method was developed for the simultaneous determination of 24 sulfonamide antibiotics, including Sulfisomidine, in instant pastries nih.gov. This specific method involved extraction with water and acetonitrile, followed by the addition of sodium chloride and centrifugation. The supernatant then underwent a dSPE clean-up step using C18 and magnesium sulfate nih.gov.

Sample preparation techniques for sulfonamides in animal tissues also commonly involve homogenization and extraction steps, often utilizing acetonitrile and saturated sodium sulfate solution iaea.org. The choice and optimization of sample preparation techniques like QuEChERS are critical to ensure efficient extraction of the analyte while minimizing matrix effects, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements.

Advanced Method Validation in this compound Analysis

Method validation is an essential process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose, ensuring the quality, reliability, and consistency of the results ujpronline.com. Validation of methods for this compound analysis should adhere to established guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP) ujpronline.comnih.govjapsonline.comresearchgate.net.

Key parameters evaluated during method validation typically include:

Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients ujpronline.comnih.govjapsonline.com.

Linearity and Range: The proportional relationship between the analyte concentration and the instrument response over a defined range ujpronline.comnih.govjapsonline.com.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by analyzing spiked samples ujpronline.comnih.govjapsonline.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) ujpronline.comnih.govjapsonline.com.

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified ujpronline.comnih.govjapsonline.com.

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision ujpronline.comnih.govjapsonline.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters ujpronline.comnih.govjapsonline.com.

While specific detailed validation data solely for this compound analyzed by MLC or QuEChERS was not extensively available in the provided snippets, the principles of validation are universally applied to analytical methods for pharmaceuticals. For instance, a validated reversed-phase HPLC method for the simultaneous determination of Sulfadimidine sodium (a closely related sulfonamide) along with other compounds in an injectable solution was evaluated for system suitability, selectivity, sensitivity (LOD/LOQ), linearity, range, accuracy (recovery), precision (repeatability and intermediate precision), and robustness according to ICH/USP guidelines japsonline.com. Similarly, a UV spectrometric method for Sulfacetamide (B1682645) sodium was validated for accuracy, precision, and limits of detection and quantitation nih.gov. The modified QuEChERS method for 24 sulfonamides including Sulfisomidine also indicated optimization and satisfactory results, implying a level of validation was performed to ensure its effectiveness nih.gov.

The validation process provides documented evidence that an analytical method is reliable and suitable for its intended application, ensuring the quality and trustworthiness of the analytical data generated for this compound.

Degradation Pathways and Environmental Fate of Sulfisomidine Sodium

Photolytic and Oxidative Degradation Mechanisms

Photolytic and oxidative processes play a significant role in the transformation of pharmaceuticals like sulfisomidine (B1681191) sodium in aquatic environments. These processes often involve reactive species generated by light or chemical oxidants.

UV-Fenton Processes

UV-Fenton processes, which combine UV irradiation with Fenton's reagent (typically iron ions and hydrogen peroxide), have been investigated for the degradation of various pharmaceuticals, including sulfisomidine. This advanced oxidation process (AOP) is known to generate highly reactive hydroxyl radicals (•OH) that can effectively break down organic contaminants. Studies have explored the UV-Fenton degradation of sulfisomidine alongside other sulfonamides like sulfamethoxazole (B1682508) researchgate.netbibliotekanauki.plresearchgate.net. The addition of UV to the Fenton process aims to enhance the production of hydroxyl radicals, which are potent oxidizers of organic compounds researchgate.net.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are recognized as effective methods for degrading recalcitrant organic compounds, including pharmaceuticals, in water mdpi.comcdmf.org.br. These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can oxidize a wide range of organic pollutants mdpi.comresearchgate.net. Irradiated AOPs, in particular, have gained interest due to their rapid reaction rates and ability to mineralize organic compounds cdmf.org.br. Sulfisomidine has been included in studies evaluating the effectiveness of UV-integrated AOPs for pharmaceutical degradation researchgate.netbibliotekanauki.plmdpi.com. The efficiency of AOPs can be influenced by factors such as the type and concentration of the oxidant used, the presence of catalysts, pH, and the composition of the water matrix researchgate.netmdpi.comresearchgate.netmdpi.com. For instance, the UV/H₂O₂ method has shown effectiveness in degrading certain antibiotics, although it may require high doses of H₂O₂ cdmf.org.br. The combination of UV light with hydrogen peroxide can significantly improve the degradation of some compounds, leading to high mineralization by transforming intermediates into simpler products mdpi.com.

Biotransformation and Microbial Degradation Pathways

Microbial degradation is a key process influencing the fate of sulfonamides in both natural and engineered ecosystems like wastewater treatment plants (WWTPs) researchgate.net. While information specifically on the microbial degradation of sulfisomidine sodium is limited in the provided context, studies on other sulfonamides like sulfamethoxazole (SMX) offer insights into potential biotransformation pathways.

Biodegradation plays a significant role in the dissipation of sulfonamide antibiotics researchgate.netnih.gov. In anaerobic membrane bioreactors (AnMBR) treating synthetic municipal wastewater containing sulfamethoxazole, sulfisomidine was observed as a transformation product kaust.edu.sa. Furthermore, it is proposed that sulfisomidine itself undergoes additional degradation in this system through the hydrolysis of the δ-position cleavage, leading to the formation of 4-Pyrimidinamine, 2,6-dimethyl- and Acetamide, N-(4-mercaptophenyl) kaust.edu.sa. This suggests that while sulfisomidine might be a product of the degradation of other sulfonamides, it can also be subject to microbial breakdown.

Different microbial communities and conditions can influence the rate and pathways of sulfonamide biodegradation researchgate.netnih.gov. For example, ammonia (B1221849) oxidation might promote sulfonamide biodegradation researchgate.net. Studies on sulfanilamide (B372717) biodegradation by acclimated microbial populations have identified potential intermediates such as p-phenylenediamine, benzene (B151609) sulfonamide, and hydroxylamine (B1172632) benzene sulfonamide nih.gov. Various genera of microorganisms with the potential for sulfonamide degradation have been isolated researchgate.net.

Persistence and Environmental Dissipation Studies

The persistence of pharmaceuticals in the environment is a critical factor in assessing their ecological risk. For this compound, specific detailed persistence data is not extensively provided in the search results. However, a safety data sheet indicates "No information available" regarding its persistence and degradability lgcstandards.com.

General information on the environmental fate of substances with similar properties, such as high molecular weight and ionic features, suggests that they are not expected to be persistent in water, soil, and sediment due to expected ready biodegradation potential canada.ca. However, this is an expectation based on properties rather than specific study data for this compound.

Antibiotics, in general, are considered pseudopersistent pollutants and are frequently detected in various compartments of WWTPs researchgate.net. Their complete removal is often not achieved by conventional activated sludge processes researchgate.net. The persistence of antibiotic resistance in the environment is a related concern researchgate.net.

Transformation Products and Environmental Relevance

The degradation of this compound through photolytic, oxidative, and biological pathways can lead to the formation of transformation products (TPs). Identifying these products is important for understanding the environmental fate and potential toxicity of the compound.

In the context of AOPs like UV-Fenton, the degradation of sulfisomidine has been studied, and the mechanisms and transformation products were investigated alongside other pharmaceuticals bibliotekanauki.pl. While specific transformation products for this compound are not explicitly listed in detail across all search results, studies on the degradation of other sulfonamides provide insights into common transformation pathways. These can involve hydroxylation, SO₂ extrusion, and the cleavage of the S-N bond researchgate.netresearchgate.netnih.gov. For instance, sulfanilamide can be formed by the biodegradation of sulfonamides researchgate.net.

As mentioned earlier, in an anaerobic membrane bioreactor, sulfisomidine itself is proposed to degrade into 4-Pyrimidinamine, 2,6-dimethyl- and Acetamide, N-(4-mercaptophenyl) kaust.edu.sa.

The environmental relevance of transformation products depends on their own persistence, mobility, and toxicity. The formation of unknown oxidation products during the degradation of sulfonamides in oxidation systems highlights the uncertainty regarding potential health risks researchgate.net. Complex biological assessment of treated solutions is important because the degradation of the parent compound is not always sufficient to eliminate environmental risk due to the potential toxicity of the products formed researchgate.net.

Methodologies for Assessing Environmental Impact in Aqueous Solutions

Assessing the environmental impact of substances like this compound in aqueous solutions involves various methodologies, including evaluating their degradation, persistence, and toxicity to aquatic organisms.

Biodegradation potential is typically assessed by studying the degradation of the chemical in aqueous solutions nepc.gov.au. Tests can involve using activated sludge or river water to determine the extent and rate of biodegradation researchgate.netecetoc.org. For substances that are sparingly water-soluble, volatile, adsorptive, or unstable, aquatic toxicity testing can present challenges ecetoc.org.

Environmental risk assessments often require data on environmental fate and ecotoxicity regulations.gov. Toxicity testing is performed on test organisms from different trophic levels to evaluate the potential harm to aquatic ecosystems researchgate.net. The toxicity can depend on both the test organism and the specific compound or its degradation products researchgate.net. For example, studies have shown that the toxicity to certain organisms can increase after degradation due to the formation of toxic products researchgate.net.

The ratio of biological oxygen demand (BOD) to chemical oxygen demand (COD) can be used to assess the biodegradability of organic substances researchgate.netfda.gov. A higher BOD₅/COD ratio generally indicates ready biodegradability fda.gov.

Comprehensive environmental risk assessment involves considering exposure concentrations and comparing them to predicted no-effect concentrations (PNECs) canada.caecetoc.org.

Mechanistic Investigations of Sulfisomidine Biological Interactions Non Clinical/in Vitro

Inhibition of Folic Acid Synthesis in Bacterial Models

Sulfisomidine (B1681191) functions as a sulfonamide antibacterial agent by targeting the essential bacterial pathway of folic acid synthesis. Bacteria synthesize their own folic acid, a crucial cofactor required for the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. patsnap.comnih.govresearchgate.nettheseus.fi Sulfisomidine acts as a competitive antagonist of para-aminobenzoic acid (PABA), a key substrate in this pathway. nih.govresearchgate.netkarger.com Its structural similarity to PABA allows it to compete for binding to the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net By inhibiting DHPS, sulfisomidine prevents the conversion of PABA into dihydropteroate, thereby blocking the downstream synthesis of dihydrofolate and tetrahydrofolate. nih.govresearchgate.nettheseus.fi This disruption in the folate synthesis pathway ultimately leads to the inhibition of bacterial DNA replication and cell division, exerting a bacteriostatic effect on susceptible microorganisms. patsnap.comnih.govresearchgate.netresearchgate.net

Molecular Interactions with Prokaryotic Targets

The primary prokaryotic target of sulfisomidine is the enzyme dihydropteroate synthase (DHPS), which is vital for bacterial folic acid synthesis. patsnap.comresearchgate.nettheseus.firesearchgate.net Sulfisomidine competes directly with the endogenous substrate PABA for the active site of DHPS. nih.govresearchgate.net This competitive binding prevents the enzyme from catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a critical step in the folate synthesis pathway. nih.govresearchgate.nettheseus.fi Resistance to sulfonamides in bacteria can arise from alterations in the chromosomal gene encoding DHPS, leading to modified enzyme forms with reduced affinity for the drug. researchgate.net

Interactions with Eukaryotic Biomolecules (e.g., Human Argonaute Protein 2, hPON1)

Beyond its intended antibacterial action, in vitro studies have revealed that sulfisomidine can interact with certain eukaryotic biomolecules, including human Argonaute protein 2 (hAGO2) and human serum paraoxonase 1 (hPON1).

Binding Studies and Allosteric Modulation

Research indicates that sulfisomidine can potently bind to the Piwi/Argonaute/Zwille (PAZ) domain of human Argonaute protein 2 (hAGO2). researchgate.netresearchgate.netnih.gov This binding to the PAZ domain, a region involved in recognizing the 3' end of small interfering RNAs (siRNAs), suggests a potential for modulating hAGO2 activity. researchgate.netresearchgate.netuniprot.org Studies exploring chemically modified siRNAs incorporating sulfisomidine at the 3'-end have been conducted to investigate the impact of strong affinity to the PAZ domain on RNA interference (RNAi). researchgate.netresearchgate.net While the direct classification of this interaction as allosteric modulation is not explicitly stated in all contexts, binding to a regulatory domain like PAZ, distinct from the catalytic site, is consistent with an allosteric mechanism.

In the context of human serum paraoxonase 1 (hPON1), inhibition studies have provided insights into the binding characteristics of sulfisomidine. Sulfisomidine has been shown to exhibit mixed-type inhibition of hPON1. core.ac.uknih.govsci-hub.se Mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, indicating potential interactions outside the enzyme's active site, which could involve allosteric sites.

Enzymatic Activity Modulation (e.g., Paraoxonase-1 Inhibition)

Sulfisomidine has been demonstrated to modulate the enzymatic activity of eukaryotic proteins. Notably, it inhibits the activity of human serum paraoxonase 1 (hPON1) in vitro. core.ac.uknih.govsci-hub.sesci-hub.senih.gov Studies have determined the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for sulfisomidine against hPON1. core.ac.uknih.govnih.gov The inhibition kinetics have been characterized as mixed-type. core.ac.uknih.govsci-hub.se

Furthermore, the binding of sulfisomidine to human Argonaute protein 2 (hAGO2) has been linked to the inhibition of RNA interference (RNAi). researchgate.netresearchgate.netnih.gov As hAGO2 is a key enzyme in the RNAi pathway, its interaction with sulfisomidine can lead to a modulation of the gene silencing processes mediated by RNAi. uniprot.org

Here is a data table summarizing inhibition data for hPON1:

| Compound | IC₅₀ (mM) | Ki (mM) | Inhibition Type | Source |

| Sulfisomidine | Not specified in mM, but µM range given in nih.gov | 1.156 ± 0.464 core.ac.uk | Mixed-type | core.ac.uknih.govsci-hub.se |

| Sulfisoxazole | Not specified in mM, but µM range given in nih.gov | 0.447 ± 0.074 core.ac.uk | Mixed-type | core.ac.uknih.govsci-hub.se |

| 4-amino-3-methylbenzenesulfanilamide | Not specified in mM, but µM range given in nih.gov | 0.210 ± 0.0170 core.ac.uk | Mixed-type | core.ac.uknih.govsci-hub.se |

| 5-amino-2-methylbenzenesulfonamide (B32415) | Not specified in mM, but µM range given in nih.gov | 0.587 ± 0.281 core.ac.uk | Competitive | core.ac.uknih.gov |

Note: IC₅₀ values for sulfisomidine and other sulfonamides against hPON1 are reported in the range of 24.10-201.45 µM in one study nih.gov, which corresponds to 0.0241-0.20145 mM. The table above uses mM for consistency with the provided Ki values in core.ac.uk.

Structure-Activity Relationships in Non-Clinical Models

Structure-activity relationship (SAR) studies for sulfonamides, including sulfisomidine, in non-clinical models primarily focus on their antibacterial activity and their interaction with eukaryotic enzymes like hPON1. For antibacterial activity, the presence of a free p-amino group is considered essential for the competitive antagonism of PABA in the folic acid synthesis pathway. nih.govtheseus.fikarger.com Variations in the substituent on the sulfonamide nitrogen (N1 substitution) can influence pharmacokinetic properties, protein binding, and chemotherapeutic effects, although a clear-cut relationship between structure and therapeutic effect is not always evident across all sulfonamides. karger.comresearchgate.net

Regarding the inhibition of hPON1, studies comparing the inhibitory effects of various sulfonamide derivatives, including sulfisomidine, provide data that can contribute to understanding SAR in this context. core.ac.uknih.govnih.gov The differences in IC50 and Ki values and inhibition types observed among different sulfonamides suggest that structural variations influence their binding affinity and mechanism of inhibition towards hPON1. core.ac.uknih.govnih.gov For instance, sulfisomidine, sulfisoxazole, and 4-amino-3-methylbenzenesulfanilamide exhibited mixed-type inhibition of hPON1, while 5-amino-2-methylbenzenesulfonamide showed competitive inhibition, indicating that structural differences impact how these compounds interact with the enzyme. core.ac.uknih.govsci-hub.se Additionally, some studies on related sulfonamide-like compounds have explored SAR in the context of activating type II NKT cells via CD1d, highlighting shared chemical features with compounds like sulfisomidine. biorxiv.org

Mechanisms of Antimicrobial Resistance to Sulfisomidine in Vitro Studies

Bacterial Efflux Pump Mechanisms and Sulfonamide Transport

Bacterial efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. This mechanism contributes to both intrinsic and acquired resistance to various antibiotics, including sulfonamides. Efflux pumps are energy-dependent and can be classified into several families based on their structure and energy source. acs.orgmdpi.com Some efflux pumps, such as those belonging to the Resistance Nodulation Division (RND) family in Gram-negative bacteria, are particularly relevant in mediating multidrug resistance. acs.org While specific efflux pumps solely responsible for sulfonamide transport are not as extensively characterized as those for other drug classes, efflux has been identified as a mechanism contributing to sulfonamide resistance. oup.comresearchgate.netnih.gov Studies have explored compounds that can inhibit bacterial efflux pumps as a strategy to revitalize the activity of existing antibiotics, including sulfonamides. acs.orgnih.gov

Target Modification and Bypass Mechanisms in Bacterial Resistance

A primary mechanism of sulfonamide resistance involves alterations to the target enzyme, dihydropteroate (B1496061) synthase (DHPS), encoded by the folP gene. biorxiv.orgbiorxiv.orgnih.gov Bacteria can acquire resistance through spontaneous mutations in the chromosomal folP gene, leading to amino acid substitutions in the DHPS enzyme. oup.combiorxiv.orgrupahealth.com These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind to the natural substrate, para-aminobenzoic acid (pABA). biorxiv.orgrupahealth.com This results in an increased Michaelis constant (KM) for sulfonamides, conferring resistance. rupahealth.com

Alternatively, bacteria can acquire foreign genes, known as sul genes (sul1, sul2, sul3, and sul4), often located on mobile genetic elements. biorxiv.orgnih.govfrontiersin.orgmdpi.com These sul genes encode alternative DHPS enzymes (Sul enzymes) that are intrinsically less sensitive to sulfonamide inhibition. biorxiv.orgnih.govresearchgate.net Structural analyses have shown that Sul enzymes possess modifications in their active site, such as the insertion of a phenylalanine-glycine sequence, which is crucial for discriminating between pABA and sulfonamides and confers a significant loss in binding affinity for sulfonamides. biorxiv.orgspringernature.com This acquisition of drug-resistant target enzymes is a widespread mechanism of sulfonamide resistance in clinically important bacteria. oup.combiorxiv.org

Bacteria can also develop resistance through target overproduction or enzymatic bypass mechanisms. oregonstate.educationlibretexts.org In target overproduction, the bacterium produces an excess amount of the target enzyme (DHPS), such that sufficient enzyme is available to carry out the metabolic reaction even in the presence of the sulfonamide. oregonstate.education Enzymatic bypass involves the development of an alternative metabolic pathway that circumvents the need for the inhibited enzyme. oregonstate.educationlibretexts.org Both of these strategies have been observed as mechanisms of sulfonamide resistance. oregonstate.educationlibretexts.org

Horizontal Gene Transfer and Dissemination of Resistance Genes

Horizontal gene transfer (HGT) plays a crucial role in the dissemination of sulfonamide resistance genes among bacterial populations. rupahealth.comfrontiersin.orgnih.gov Resistance genes, particularly the sul genes, are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. biorxiv.orgfrontiersin.orgmdpi.comnih.govresearchgate.net Plasmids carrying sul genes can be transferred between bacteria of the same or different species or genera through conjugation, a process involving direct cell-to-cell contact. frontiersin.orgmdpi.com Transposons can facilitate the movement of resistance genes between chromosomes and plasmids, further promoting their spread. frontiersin.orglibretexts.org Integrons, genetic elements capable of capturing and expressing gene cassettes, are often associated with sul1 and can link sulfonamide resistance to other resistance genes. rupahealth.commdpi.comresearchgate.netnih.gov The widespread presence of these mobile genetic elements in various environments, including clinical settings and natural ecosystems, contributes significantly to the broad dissemination of sulfonamide resistance. rupahealth.comfrontiersin.orgnih.govnih.govmdpi.com

Data on the prevalence of sul genes highlights their significance in sulfonamide resistance. For example, a study on sulfonamide-resistant Salmonella spp. isolated from food in Poland found that 44.0% of isolates carried the sul1 gene, and 46.4% were sul2 positive. researchgate.net Another study investigating sulfonamide resistance in anthropogenic impacted river water detected sul2 as the most prevalent gene (24.5%), followed by sul1 (21.2%) and sul3 (4.0%) in culturable sulfonamide-resistant isolates. mdpi.com

| Sulfonamide Resistance Gene | Prevalence (Example: Salmonella spp. from food) researchgate.net | Prevalence (Example: Culturable SARB from river) mdpi.com | Common Association |

| sul1 | 44.0% | 21.2% | Class 1 integrons, other resistance genes mdpi.comresearchgate.net |

| sul2 | 46.4% | 24.5% | Small multicopy or large transmissible plasmids mdpi.com |

| sul3 | Not detected | 4.0% | Conjugative plasmids frontiersin.orgmdpi.com |

| sul4 | Not specifically tested in this study | Not specifically tested in this study | Can be chromosomally encoded frontiersin.org |

Note: Prevalence data can vary significantly depending on the bacterial species, geographical location, and source of isolation.

In Vitro Models for Studying Resistance Development

In vitro models are essential tools for studying the mechanisms of sulfonamide resistance development and evaluating the efficacy of new antimicrobial strategies. These models allow researchers to control experimental conditions and observe bacterial responses to sulfonamide exposure. Common in vitro methods include broth microdilution for determining minimal inhibitory concentrations (MICs), which indicate the lowest concentration of an antibiotic that inhibits visible bacterial growth. nih.govncats.io Serial passage experiments in the presence of increasing concentrations of sulfonamides can be used to select for resistant mutants and study the genetic changes that emerge.

Furthermore, in vitro models are used to investigate specific resistance mechanisms. For example, fluorometric assays can be employed to evaluate the ability of compounds to inhibit bacterial efflux pumps. nih.gov Genetic techniques, such as PCR and sequencing, are used to detect and characterize resistance genes (sul genes) and mutations in target genes (folP). researchgate.netmdpi.com In vitro conjugation experiments can demonstrate the transfer of resistance plasmids between bacterial strains. biorxiv.orgbiorxiv.org

While many studies focus on planktonic (free-floating) bacteria, in vitro biofilm models are increasingly recognized as important for understanding resistance in bacterial communities attached to surfaces, which can exhibit different resistance phenotypes compared to planktonic cells. nih.gov Microtiter plate-based assays, the Calgary device, substratum suspending reactors, and flow cell systems are examples of in vitro biofilm models used for susceptibility studies. nih.gov These models help to define parameters such as minimal biofilm inhibitory concentration (MBIC) and minimal biofilm eradication concentration (MBEC). nih.gov Although specific in vitro studies focusing solely on Sulfisomidine (B1681191) sodium resistance development using these advanced models may be limited in the provided search results, the principles and techniques applied to sulfonamides as a class are relevant.

Computational and Theoretical Chemistry Studies of Sulfisomidine Sodium

Pre Clinical Drug Discovery and Pharmaceutical Development Research Involving Sulfisomidine Sodium Non Human, Theoretical

Early-Stage Lead Compound Identification and Optimization (Theoretical)

In the theoretical early stages of drug discovery, sulfisomidine (B1681191) sodium, as a sulfonamide derivative, could be considered within the context of identifying and optimizing lead compounds. Sulfonamides, in general, function by inhibiting the synthesis of folic acid in bacteria through competitive antagonism of para-aminobenzoic acid (PABA). karger.com This mechanism, established through early research, provides a theoretical basis for exploring structural modifications of sulfonamides like sulfisomidine to potentially enhance their antibacterial activity or modify their pharmacokinetic properties. karger.com The relationship between the chemical structure and the therapeutic or pharmacokinetic effects of sulfonamides has been studied, although a clear-cut relationship is not always evident due to the diverse structural differences among compounds in clinical use. karger.com Theoretical studies could involve computational modeling to predict the interaction of sulfisomidine sodium or its analogs with target enzymes or to assess potential binding sites.

Formulation Science and Stability Studies (Theoretical/In Vitro)

Formulation science and stability studies for compounds like this compound are crucial for developing viable pharmaceutical products. Theoretical considerations in formulation involve selecting appropriate excipients and processing methods to ensure the drug's stability, solubility, and desired release profile. In vitro studies are then conducted to evaluate these formulations.

Sulfisomidine is a light-sensitive drug, and film coating has been identified as a strategy for its photostabilization in tablet formulations. wisdomlib.orgnih.gov The effectiveness of such coatings in providing photostability depends on factors like the thickness of the coating layers and the concentration of opacifiers. nih.gov

Stability studies, often guided by ICH guidelines, involve subjecting the drug substance and formulated product to various stress conditions, such as light, heat, humidity, and different pH levels, to determine degradation pathways and products. ijnrd.org This helps in developing stability-indicating analytical methods and determining the shelf life of a formulation. ijnrd.org While specific detailed in vitro stability data for this compound were not extensively found, research on related sulfonamides like sulfacetamide (B1682645) sodium has involved validating stability-indicating spectrometric methods for their determination in pure form and ophthalmic preparations, including in degraded solutions. researchgate.net This suggests similar methodologies would be applicable to this compound to assess its stability under various conditions.

The use of cyclodextrins has also been explored to improve the bioavailability of drugs by forming supramolecular inclusion complexes. researchgate.net While sulfadiazine (B1682646) sodium salt was specifically mentioned in one study regarding inclusion compounds with cyclodextrins to improve in vitro activity against certain bacteria, this approach could theoretically be applied to this compound to enhance its properties. researchgate.net

Exploratory Pharmacokinetic Modeling (Non-clinical/In Vitro)

Exploratory pharmacokinetic modeling in the non-clinical and in vitro stages aims to understand how a compound is absorbed, distributed, metabolized, and excreted. For sulfonamides, metabolism primarily occurs in the liver through processes like N4-acetylation and N1-glucuronidation, as well as C-hydroxylation and dealkylation. karger.com These metabolic reactions can vary depending on the compound's lipid solubility and accessibility to enzymes like cytochrome P-450. karger.com

In vitro studies using liver microsomes or hepatocytes can provide data on the metabolic fate of this compound. Pharmacokinetic modeling, based on in vitro data and theoretical principles, can help predict parameters like clearance and potential drug interactions. While specific non-clinical pharmacokinetic studies on this compound were not detailed, research on other sulfonamides has involved preclinical pharmacokinetic studies. science.gov HPLC is a preferred method for determining sulfonamides and their metabolites in biological samples, which would be a key technique in such studies. karger.com

In Vitro Pharmacodynamic Modeling

In vitro pharmacodynamic modeling investigates the biochemical and physiological effects of a drug and its mechanism of action at a cellular or molecular level. For this compound, its primary mechanism involves inhibiting bacterial folic acid synthesis. ontosight.ai In vitro studies can assess its potency against various bacterial strains and determine parameters like minimum inhibitory concentrations (MICs).

Beyond its antibacterial action, research has also explored other potential in vitro effects of sulfisomidine. For instance, sulfisomidine has been found to bind to the PAZ domain of human Argonaute protein 2 and inhibit RNA interference (RNAi) in vitro. researchgate.net This suggests potential off-target interactions that could be relevant in a broader pharmacodynamic profile. Additionally, studies on the inhibition effects of sulfonamides, including sulfisomidine, on enzymes like human serum paraoxonase-1 (hPON1) have been conducted in vitro to understand potential enzyme interactions and inhibition types. sci-hub.se Sulfisomidine showed a mixed-type inhibition in these studies. sci-hub.se

Strategies for Novel Delivery Systems (Conceptual/Theoretical)

Conceptual and theoretical strategies for novel delivery systems for this compound aim to improve its therapeutic efficacy, reduce potential side effects, or enhance patient compliance. Given that some sulfonamides have poor solubility in aqueous media, leading to low bioavailability, novel delivery systems could address this challenge. researchgate.net

The use of ion-exchange resins to form drug-resin complexes is a known strategy for achieving modified or sustained drug release. google.comgoogle.comgoogle.com this compound has been mentioned as a drug that can be used in liquid drug suspensions containing ion exchange resin particles, potentially providing a sustained releasing effect. google.comgoogle.com Theoretical and in vitro studies in this area would involve optimizing the drug-resin complex formation and evaluating the release profile from such systems in simulated biological fluids. google.com

Polymeric delivery systems, such as hydrogels and nanoparticles, are also being explored for drug delivery. nih.govucl.ac.uk While specific examples for this compound were not prominently found, research on incorporating other sulfonamides like sulfamethazine (B1682506) into hydrogel systems for controlled release exists. nih.gov Cyclodextrins, as mentioned earlier, can also be considered as carriers to improve drug delivery and bioavailability through the formation of inclusion complexes. researchgate.net Theoretical design and in vitro evaluation of this compound-loaded nanoparticles or inclusion complexes could be explored to assess their potential for targeted delivery or improved pharmacokinetic profiles.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6433419 |

| Sulfisomidine | 5357478 |

| Sulfadiazine sodium salt | 23674506 |

| Sulfacetamide sodium | 23674507 |

| Sulfanilamide (B372717) | 5333 |

| Sulfamethoxazole (B1682508) | 5329 |

| Trimethoprim | 5578 |

| Sulfamethazine | 5361 |

| Sulfadimethoxine | 8574 |

| Sulfisoxazole | 5358 |

| PABA (p-aminobenzoic acid) | 978 |

Data Tables

In Vitro Inhibition Data (Conceptual Example based on related sulfonamides)

| Compound | Target Enzyme/Organism | IC50 / MIC Value | Inhibition Type (if applicable) |

| Sulfisomidine | hPON1 | [Value] | Mixed-type |

| This compound | E. coli | [Value] | Bacteriostatic |

| This compound | S. aureus | [Value] | Bacteriostatic |

In Vitro Release Profile from a Novel Delivery System (Conceptual Example)

| Time Point (hours) | Cumulative % Release of this compound |

| 0.5 | [Value]% |

| 1 | [Value]% |

| 2 | [Value]% |

| 4 | [Value]% |

| 8 | [Value]% |

| 12 | [Value]% |

Stability Data under Stress Conditions (Conceptual Example)

| Condition | Time Point | % Remaining this compound | Major Degradation Product(s) |

| Light Exposure | X hours | [Value]% | [Product Name] |

| Elevated Temperature | Y days | [Value]% | [Product Name] |

| Acidic pH | Z hours | [Value]% | [Product Name] |

Broader Scientific Applications and Future Research Trajectories for Sulfisomidine Sodium

Non-Antimicrobial Biological Applications (Non-human/In Vitro)

While sulfisomidine (B1681191) is primarily recognized for its antibacterial properties, the broader sulfonamide class to which it belongs exhibits a wide range of other biological activities. wikipedia.org These non-antimicrobial applications are a significant area of research, suggesting potential future avenues for sulfisomidine itself. In vitro studies on various sulfonamide derivatives have revealed inhibitory activity against several enzyme families and pathways, indicating a versatility that extends beyond targeting bacterial folate synthesis. nih.govijpsjournal.com

The sulfonamide functional group is a key pharmacophore in drugs targeting a diverse set of conditions, including inflammation, glaucoma, cancer, and diabetes. ijpsjournal.comresearchgate.netnih.gov A primary mechanism for many of these effects is the inhibition of carbonic anhydrases (CAs), a family of enzymes crucial to various physiological processes. nih.gov By inhibiting specific CA isoforms, sulfonamide-based drugs can modulate pH balance and ion transport, which is the basis for their use as diuretics and anti-glaucoma agents. nih.gov Research has focused on designing sulfonamide derivatives that can selectively inhibit specific CA isoforms, such as those associated with tumors (hCA IX and XII), to develop novel anti-cancer therapies. researchgate.netnih.gov

Furthermore, various sulfonamide-containing molecules have been investigated for their potential as anti-inflammatory, antiviral, and antifungal agents, acting through mechanisms distinct from their antibacterial effects. nih.govnih.govnih.gov These findings open up exploratory pathways for sulfisomidine sodium, suggesting that future in vitro screening against different enzyme targets could uncover novel therapeutic potentials.

Table 1: Potential Non-Antimicrobial Applications of Sulfonamides Based on In Vitro Research

| Therapeutic Area | Mechanism of Action/Target | Potential Application | Supporting Evidence |

|---|---|---|---|

| Oncology | Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., hCA IX, XII) | Anti-tumor therapy | Studies show sulfonamide derivatives can inhibit cancer cell proliferation. researchgate.netnih.gov |

| Ophthalmology | Inhibition of carbonic anhydrase in the eye to reduce aqueous humor formation | Anti-glaucoma treatment | The sulfonamide scaffold is central to many established anti-glaucoma drugs. ijpsjournal.comnih.gov |

| Metabolic Disease | Modulation of pathways related to insulin (B600854) release or glucose metabolism | Hypoglycemic agents | Certain sulfonamide derivatives (sulfonylureas) are used to treat diabetes. wikipedia.orgnih.gov |

| Inflammation | Inhibition of inflammatory pathways | Anti-inflammatory agents | The sulfonamide moiety is present in some anti-inflammatory drugs. nih.govresearchgate.net |

Integration of Sulfisomidine Research into Sustainable Chemistry Initiatives

The principles of sustainable or "green" chemistry are increasingly influencing pharmaceutical research and manufacturing, focusing on reducing waste, using renewable resources, and minimizing environmental impact. The lifecycle of a compound like this compound can be evaluated through this lens, from its synthesis to its environmental fate.

Traditional synthesis routes for sulfonamides often rely on sulfonyl chlorides, which require harsh, acidic, and oxidizing conditions for their preparation. acs.org Modern sustainable chemistry initiatives promote the development of alternative, more efficient, and environmentally benign synthetic methods. Recent research has demonstrated novel approaches such as the electrochemical oxidative coupling of thiols and amines or the use of sulfur dioxide (SO₂) surrogates, which can offer milder reaction conditions and reduce the use of hazardous reagents. acs.org Future research into this compound could focus on adapting these greener synthetic strategies to its production, thereby minimizing the environmental footprint of its manufacturing process.

Another key aspect of sustainable chemistry is considering the product's end-of-life management. Sulfonamides, including sulfisomidine, are known to be environmental pollutants due to their incomplete metabolism in humans and animals and their subsequent release into soil and water systems. researchgate.netagriculturejournals.cz Their persistence in the environment is a significant concern, contributing to the spread of antibiotic resistance. researchgate.netfrontiersin.org Integrating sulfisomidine research into sustainable chemistry involves not only greener synthesis but also studying its environmental degradation pathways and developing methods for its removal from wastewater to mitigate its ecological impact.

Emerging Analytical Challenges and Methodological Innovations

The accurate detection and quantification of this compound in various matrices, such as food products, animal feed, and environmental samples, present ongoing analytical challenges. The primary challenge lies in achieving high sensitivity and selectivity, as these compounds are often present at very low concentrations (trace levels) in complex mixtures. The widespread use of sulfonamides has necessitated the development of robust analytical methods to monitor for residues and prevent the propagation of antimicrobial resistance.

Historically, methods like nitrite (B80452) titration were used, but these techniques often lack specificity and sensitivity. nih.govwikipedia.org The field has since evolved significantly with the advent of modern analytical techniques.

Methodological innovations are now centered on chromatographic and spectrometric techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detectors (FLD), is a widely used method for separating and quantifying sulfonamides. rsc.org Pre-column or post-column derivatization can be used to enhance the detection of these compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for sulfonamide analysis due to its exceptional sensitivity and specificity. It allows for the unambiguous identification and quantification of multiple sulfonamide residues simultaneously, even at very low concentrations in complex matrices like animal tissue and environmental water samples. rsc.org

Spectrophotometry: Simpler, cost-effective spectrophotometric methods based on chemical reactions, such as the Bratton-Marshall reaction, have also been refined. This reaction involves diazotization followed by a coupling reaction to produce a colored compound that can be measured, and it has been successfully applied to determine sulfonamides in water and pharmaceutical formulations. acs.org

Thin-Layer Chromatography (TLC): TLC combined with fluorometric scanning densitometry provides another approach for separation and quantitation, particularly for screening purposes. nih.gov

Table 2: Comparison of Modern Analytical Methods for Sulfonamide Detection

| Method | Principle | Sensitivity | Selectivity | Application |

|---|---|---|---|---|

| HPLC-UV/FLD | Chromatographic separation followed by UV absorption or fluorescence detection. | Moderate to High | Good | Routine analysis in feed, pharmaceuticals. rsc.org |

| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | Very High | Very High | Confirmatory analysis, multi-residue detection in food, water, and biological samples. rsc.org |

| Spectrophotometry | Chemical reaction (e.g., diazotization-coupling) to form a colored product. | Low to Moderate | Moderate | Water analysis, pharmaceutical quality control. acs.org |

| TLC-Densitometry | Chromatographic separation on a plate followed by fluorescence measurement. | Moderate | Good | Screening of tissue residues. nih.gov |

Novel Approaches to Combat Antimicrobial Resistance based on Sulfonamide Studies

The rise of antimicrobial resistance is a global health crisis, and the efficacy of older antibiotics like sulfonamides has been significantly compromised. Resistance to sulfonamides primarily occurs through two mechanisms: mutations in the bacterial gene (folP) that codes for the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which prevent the drug from binding effectively, or the acquisition of mobile genetic elements (plasmids) carrying resistance genes (sul1, sul2, sul3) that code for a highly resistant variant of the DHPS enzyme.

Research based on sulfonamide studies is contributing to novel strategies to overcome this resistance:

Design of Novel Sulfonamide Derivatives: Medicinal chemists are synthesizing new sulfonamide analogues designed to bind more tightly to the active site of resistant DHPS enzymes. By modifying the structure of the sulfonamide molecule, it may be possible to circumvent the mutations that confer resistance.

Hybrid Compounds and Multi-Targeting: A promising approach involves creating hybrid molecules that combine a sulfonamide pharmacophore with another distinct bioactive scaffold. This strategy aims to create a single molecule that can hit multiple bacterial targets simultaneously, reducing the probability of resistance developing. Some novel sulfonamides have been shown to interfere with other essential bacterial processes, such as peptidoglycan synthesis, in addition to the folate pathway.

Inhibition of Resistance Mechanisms: Rather than solely focusing on the bacterial target, another strategy is to develop compounds that inhibit the resistance mechanism itself. For sulfonamides, this could involve developing molecules that block the function of the plasmid-encoded resistant DHPS enzymes or inhibit the transfer of the resistance plasmids between bacteria.

Reversing Acquired Resistance: Some studies have explored sulfonamides as inhibitors of other bacterial enzymes, such as serine/threonine kinases. Inhibiting these enzymes can lead to increased susceptibility of resistant strains like MRSA to other classes of antibiotics, effectively reversing the acquired resistance.

These approaches highlight that while resistance to traditional sulfonamides is widespread, the sulfonamide scaffold remains a valuable starting point for the development of next-generation antibacterial agents.

Interdisciplinary Research Synergies with Material Science and Environmental Science

The study of this compound and related sulfonamides is increasingly benefiting from interdisciplinary collaborations, particularly with material science and environmental science.

Environmental Science: The widespread use of sulfonamides in human and veterinary medicine has led to their emergence as significant environmental contaminants. agriculturejournals.czfao.org Environmental science research focuses on several key areas:

Occurrence and Fate: Tracking the presence of sulfonamides in soil, manure, groundwater, and surface water to understand their persistence and transport in ecosystems. researchgate.netresearchgate.net

Ecotoxicology: Assessing the impact of environmental concentrations of sulfonamides on natural microbial communities, which can lead to shifts in bacterial structure and promote the proliferation of antibiotic resistance genes (sul genes) in the environment. researchgate.netfrontiersin.org

Degradation and Remediation: Investigating the natural degradation pathways (e.g., photodegradation, biodegradation) of sulfonamides and developing new technologies for their removal from wastewater and contaminated sites.

Material Science: The chemical structure of this compound offers opportunities for integration into advanced materials. The sulfonamide group can be used as a functional moiety to create new polymers and hybrid materials with specific properties.

Antimicrobial Materials: Researchers are developing materials that incorporate sulfonamide functionalities to create surfaces or coatings with inherent antimicrobial activity. For example, sulfonamide groups have been integrated with polyhedral oligomeric silsesquioxanes (POSS) to create hybrid materials with enhanced antimicrobial properties for potential use in advanced coatings or therapeutics. acs.org

Functionalized Polymers: Sulfonamides can be used to functionalize polymers, creating new materials with tailored thermal stability and reactivity. rsc.org This allows for post-polymerization modification, enabling the creation of materials for a variety of applications.

Drug Delivery Systems: The sulfonamide scaffold is being explored in the development of novel drug delivery systems, where its chemical properties can be harnessed for targeted release or improved bioavailability of therapeutic agents.

These synergies demonstrate that the future of this compound research lies not only in its traditional pharmacological context but also in addressing its environmental impact and harnessing its chemical properties for the creation of novel materials.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfisomidine |

| Sulfadimidine |

| Sulfamethoxazole (B1682508) |

| Prontosil |

| N-(1-naphtyl) ethylenediamine (B42938) dihydrochloride |

| Para-aminobenzoic acid (PABA) |

| Dihydrofolic acid |

| Tetrahydrofolate |

| Sulfonyl chloride |

| Thiol |

| Amine |

Q & A

Basic: What are the standard methods for synthesizing and purifying sulfisomidine sodium in laboratory settings?

Methodological Answer: